3-(4-Chlorophenoxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBGRQBEFICVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571911 | |
| Record name | 3-(4-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129764-91-6 | |
| Record name | 3-(4-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 4 Chlorophenoxy Benzoic Acid
Established Synthetic Routes to Phenoxybenzoic Acid Derivatives
The creation of the phenoxybenzoic acid scaffold can be approached through several reliable synthetic strategies. These methods have been refined over time to improve yields and reaction conditions.
Ullmann-Type Coupling Reactions
The Ullmann condensation, a classic method for forming carbon-oxygen bonds, is a cornerstone in the synthesis of diaryl ethers like 3-(4-chlorophenoxy)benzoic acid. byjus.comwikipedia.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. byjus.comwikipedia.orgorganic-chemistry.org The "classic" Ullmann reaction uses copper powder or copper salts, often in stoichiometric amounts, and requires high-boiling polar solvents. wikipedia.orgwikipedia.org
Modern variations of the Ullmann reaction have introduced improvements, such as the use of soluble copper catalysts supported by ligands like diamines and acetylacetonate, which can lead to milder reaction conditions. wikipedia.org The reactivity of the aryl halide follows the general trend of I > Br > Cl. For the synthesis of this compound, this would typically involve the reaction of a 3-halobenzoic acid derivative with 4-chlorophenol (B41353).
A specific example is the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, a precursor to related compounds, which involves heating 4-chlorophenol with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and fine copper powder. nih.gov
Table 1: Examples of Ullmann-Type Coupling Reactions
| Aryl Halide | Phenol | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 3,4-Dichloronitrobenzene | 4-Chlorophenol | Copper | None (neat) | 110-120 | - |
| ortho-Chloronitrobenzene | - | Copper-bronze alloy | - | High | - |
Note: Specific yield for the first reaction was not provided in the source material. The second entry represents a general example of a classic Ullmann coupling.
Mitsunobu Reactions
The Mitsunobu reaction offers an alternative and often milder method for forming the ether linkage in phenoxybenzoic acid derivatives. organic-chemistry.orgwikipedia.org This reaction facilitates the conversion of a primary or secondary alcohol into an ester, ether, or other functional groups through a dehydrative redox process. nih.gov The key reagents are a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
In the context of synthesizing this compound, the reaction would involve coupling 3-hydroxybenzoic acid (or its ester derivative) with 4-chlorophenol. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this specific achiral molecule. organic-chemistry.orgnih.gov Aromatic alcohols, or phenols, are common nucleophiles in Mitsunobu reactions. commonorganicchemistry.com The general procedure involves dissolving the alcohol, the phenolic nucleophile, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of DEAD or DIAD. wikipedia.org
Table 2: Typical Reagents in Mitsunobu Reactions
| Reagent Type | Examples | Role |
| Phosphine | Triphenylphosphine (PPh3) | Activates the alcohol |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidant |
| Nucleophile | Carboxylic acids, Phenols, Imides | Displaces the activated alcohol |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Reaction medium |
Condensation and Substitution Approaches
Beyond Ullmann and Mitsunobu reactions, other condensation and nucleophilic aromatic substitution (SNAr) reactions can be employed. Nucleophilic aromatic substitution is a viable pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this two-step mechanism, a nucleophile attacks the carbon bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, which then eliminates the leaving group to yield the substituted product. libretexts.org
For the synthesis of this compound, this could involve the reaction of a 3-halobenzoic acid (where the halogen is activated) with the potassium salt of 4-chlorophenol. The presence of an activating group, such as a nitro group, in the ortho or para position to the halogen on the benzoic acid ring would facilitate this reaction. libretexts.org
Precursor Synthesis and Functional Group Transformations
The synthesis of the final target compound often relies on the preparation of key precursors and subsequent functional group manipulations.
Derivatization from Halogenated Benzoic Acid Substrates
Halogenated benzoic acids are common starting materials for the synthesis of this compound. For instance, 3-bromobenzoic acid or 3-chlorobenzoic acid can serve as the benzoic acid component in Ullmann-type couplings. The carboxylic acid functionality may need to be protected, for example as an ester, during the coupling reaction and then deprotected in a subsequent step.
In some synthetic routes, functional group transformations are necessary. For example, a related compound, 3-(4-chlorophenoxy)benzaldehyde, can be synthesized from 3-(bromomethyl)-1-(4-chlorophenoxy)benzene. chemicalbook.com This aldehyde could then potentially be oxidized to the corresponding carboxylic acid.
Introduction of the Chlorophenoxy Moiety
The 4-chlorophenoxy group is typically introduced through the reaction of 4-chlorophenol with an activated benzoic acid derivative. In Ullmann reactions, 4-chlorophenol acts as the nucleophile that displaces a halide from the 3-position of a benzoic acid derivative. nih.gov Similarly, in Mitsunobu reactions, 4-chlorophenol serves as the nucleophilic component that couples with the activated 3-hydroxybenzoic acid. organic-chemistry.orgcommonorganicchemistry.com
An alternative approach involves the reaction of 3-hydroxybenzoic acid with 1-chloro-4-iodobenzene (B104392) in the presence of a copper catalyst. This again highlights the versatility of copper-catalyzed cross-coupling reactions in forming the crucial C-O bond.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The synthesis of this compound and related diaryl ethers is predominantly accomplished via the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are manipulated include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Catalyst and Ligand Systems: The traditional Ullmann reaction utilized stoichiometric amounts of copper powder at high temperatures. Modern approaches employ catalytic amounts of copper salts, such as copper(I) oxide (Cu₂O) and copper(I) iodide (CuI), which have been found to be effective copper sources. The efficiency of these catalysts is significantly enhanced by the addition of ligands. Inexpensive and readily available ligands like N,N-dimethylglycine, salicylaldoxime, and dimethylglyoxime (B607122) have been shown to greatly accelerate the coupling of aryl bromides or iodides with phenols. For instance, the use of N,N-dimethylglycine allows the synthesis to be performed at a lower temperature of 90°C. The selection of the ligand can be critical, with studies showing that no single structural class of ligand is universally superior, necessitating screening for specific substrate combinations.
Base and Solvent Effects: The choice of base and solvent plays a pivotal role in the reaction's success. Cesium carbonate (Cs₂CO₃) has been identified as a highly effective base, particularly when paired with acetonitrile (B52724) as the solvent. The use of molecular sieves is also recommended to prevent side reactions by adsorbing any moisture present. In some systems, potassium phosphate (B84403) (K₃PO₄) has proven to be a suitable base, eliminating the need for additional drying agents. The solvent's polarity is a critical factor; non-polar solvents like toluene (B28343) and xylene have been used successfully, especially with an air-stable Cu(I) catalyst like CuI(PPh₃)₄. In contrast, more polar solvents such as N-methylpyrrolidone (NMP) were found to be highly ineffective in certain systems.
Substrate Reactivity and Yield Enhancement: The electronic properties of the reacting species influence the reaction outcome. Generally, aryl halides with electron-withdrawing groups react more readily. Conversely, electron-rich phenols tend to give higher yields. For the synthesis of this compound, this would involve the reaction between a derivative of 3-halobenzoic acid and 4-chlorophenol. The reactivity order for the aryl halide is typically I > Br > Cl. To enhance yields, strategies often involve using an excess of one of the reactants or carefully controlling the reaction temperature and time. The data below summarizes the impact of various conditions on the yield of diaryl ether synthesis, providing a model for optimizing the production of this compound.
Table 1: Optimization of Ullmann-Type Synthesis of Diaryl Ethers
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cu₂O | Chxn-Py-Al | Cs₂CO₃ | Acetonitrile | 110 | Excellent | |
| CuI | N,N-dimethylglycine | Cs₂CO₃ | Not Specified | 90 | Good | |
| CuI(PPh₃)₄ | None | K₂CO₃ | Toluene/Xylene | 110-140 | Moderate to Good | |
| CuI | N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 80 | Efficient |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using less hazardous chemicals, minimizing waste, and improving energy efficiency.
Greener Catalysts and Reaction Media: A key goal in greening the Ullmann reaction is the development of more sustainable and recyclable catalysts. The use of copper nanoparticles (Cu-NPs) as catalysts has been explored, offering an economical and eco-friendly procedure. In some cases, these nanoparticle-catalyzed reactions can proceed in greener solvents or even under solvent-free conditions. Ligand-free Ullmann-type reactions are particularly attractive from an economic and green perspective.
The use of deep eutectic solvents (DESs) as environmentally benign and recyclable reaction media represents another advancement. These solvents can facilitate the reaction under milder conditions and in the absence of additional ligands. Furthermore, the development of metal-free synthesis methods, utilizing diaryliodonium salts, provides an energy-efficient and robust alternative with low toxicity and reduced waste.
Table 2: Green Chemistry Approaches in Diaryl Ether Synthesis
| Approach | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, uniform heating | Reduced reaction times, improved yields, energy efficiency |
Advanced Spectroscopic and Crystallographic Characterization of 3 4 Chlorophenoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR Spectral Analysis
The spectrum is expected to show a complex multiplet pattern for the aromatic protons on the two benzene (B151609) rings. The protons on the benzoic acid ring will exhibit chemical shifts influenced by the electron-withdrawing carboxylic acid group and the phenoxy linkage. Similarly, the protons on the chlorophenoxy ring will be affected by the chlorine atom and the ether oxygen. The carboxylic acid proton itself would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. docbrown.inforsc.org
¹³C NMR Spectral Analysis
The carbon-13 (¹³C) NMR spectrum provides a fingerprint of the carbon skeleton of 3-(4-chlorophenoxy)benzoic acid. Each unique carbon atom in the molecule gives rise to a distinct signal. Based on the analysis of related structures, the carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field, typically in the range of 165-175 ppm. rsc.orgdocbrown.info The aromatic carbons will appear in the region of approximately 115-160 ppm. The carbon atoms directly bonded to the oxygen of the ether linkage and the chlorine atom will have their chemical shifts significantly influenced by these electronegative atoms. docbrown.inforesearchgate.net
The following table provides an illustrative representation of expected ¹³C NMR chemical shifts for this compound, based on data for analogous compounds. rsc.orgdocbrown.infochemicalbook.com
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (COOH) | 165 - 175 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-Cl | 130 - 135 |
| Other Aromatic C | 115 - 130 |
| Aromatic C-COOH | 130 - 135 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Advanced Multi-Nuclear NMR Techniques (e.g., ¹¹⁹Sn NMR for organometallic derivatives)
While the core of this article focuses on this compound itself, it is noteworthy that advanced NMR techniques can be applied to its derivatives. For instance, if this carboxylic acid were used to synthesize organotin compounds, ¹¹⁹Sn NMR spectroscopy would be an invaluable tool for characterizing these derivatives. rsc.org This technique provides direct information about the coordination environment of the tin atom, including its coordination number and the nature of the ligands attached to it. rsc.orgresearchgate.net The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the electronic and steric effects of the substituents on the tin atom. rsc.org
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups and gaining insights into molecular conformation.
Fourier Transform Infrared (FT-IR) Spectroscopy
The Fourier Transform Infrared (FT-IR) spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The most prominent features are expected to be the broad O-H stretching vibration of the carboxylic acid group, typically observed in the range of 2500-3300 cm⁻¹, and the strong C=O stretching vibration of the carbonyl group, which for aromatic carboxylic acids generally appears between 1680 and 1710 cm⁻¹. spectroscopyonline.comdocbrown.info
Another key feature is the C-O-C stretching vibration of the ether linkage, which would give rise to characteristic bands. The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is also expected to be present in the fingerprint region of the spectrum. researchgate.netresearchgate.net
The following table summarizes the expected characteristic FT-IR absorption bands for this compound. spectroscopyonline.comdocbrown.inforesearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (Aromatic) | > 3000 |
| C=O stretch (Carboxylic acid) | 1680 - 1710 |
| C=C stretch (Aromatic) | 1400 - 1600 |
| C-O stretch (Ether & Carboxylic acid) | 1210 - 1320 |
| O-H bend (Carboxylic acid) | ~920 (broad) |
| C-Cl stretch | ~700 - 800 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR spectroscopy. asianjournalofphysics.com While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. For this compound, the Raman spectrum would also exhibit bands corresponding to the various functional groups. Often, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching vibrations of the aromatic rings are typically strong and well-defined in the Raman spectrum. The C=O and C-Cl stretching vibrations would also be observable. asianjournalofphysics.comchemicalbook.com
Terahertz (THz) Spectroscopy
For a related compound, benzoic acid, THz spectroscopy has been employed to detect its presence in aqueous solutions. nih.govresearchgate.netmdpi.com Studies have shown that the absorption peaks in the THz range are sensitive to the concentration of the benzoic acid derivative. nih.govmdpi.com For instance, a designed THz metamaterial resonator showed a resonance dip for benzoic acid at approximately 0.93 THz. researchgate.netmdpi.com It is plausible that this compound would exhibit characteristic absorption peaks in the THz region, which would be indicative of its unique crystal lattice vibrations and intermolecular hydrogen bonding network.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
The predicted monoisotopic mass of this compound (C₁₃H₉ClO₃) is 248.02402 Da. uni.lu Mass spectrometry would confirm this molecular weight. The fragmentation of benzoic acid itself typically involves the loss of a hydroxyl group (-OH, mass 17) or a carboxyl group (-COOH, mass 45). libretexts.org A prominent peak in the mass spectrum of benzoic acid is often observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and another at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺). docbrown.info
For this compound, the fragmentation pattern would be more complex due to the additional chlorophenoxy group. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 249.03130 | 149.5 |
| [M+Na]⁺ | 271.01324 | 158.7 |
| [M-H]⁻ | 247.01674 | 155.3 |
| [M+NH₄]⁺ | 266.05784 | 166.8 |
| [M+K]⁺ | 286.98718 | 153.9 |
| [M+H-H₂O]⁺ | 231.02128 | 143.5 |
| [M+HCOO]⁻ | 293.02222 | 168.1 |
| [M+CH₃COO]⁻ | 307.03787 | 188.7 |
| [M+Na-2H]⁻ | 268.99869 | 154.7 |
| [M]⁺ | 248.02347 | 152.4 |
| [M]⁻ | 248.02457 | 152.4 |
Table 1: Predicted m/z and Collision Cross Section (CCS) values for adducts of this compound. Data from PubChemLite. uni.lu
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzoic acid, a parent compound, displays two main absorption bands around 272 nm and 220 nm. researchgate.net These are attributed to π → π* transitions within the benzene ring and the carboxyl group. The electronic transitions in this compound are expected to be influenced by the extended conjugation provided by the chlorophenoxy group.
Studies on benzoic acid derivatives have shown that the position and intensity of absorption bands are affected by substituents on the benzene ring and the pH of the solution. rsc.orgresearchgate.net For instance, ortho-substitution in benzoic acids can lead to a red shift (a shift to longer wavelengths) of the low-lying excitation. researchgate.net The UV-Vis spectrum of this compound would likely exhibit characteristic bands corresponding to its specific electronic structure, with the chlorine atom and the ether linkage influencing the energy of the π → π* and n → π* transitions. upenn.edu
X-ray Diffraction Studies for Solid-State Structure
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the detailed analysis of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules in the crystal lattice (crystal packing).
The solid-state structure of this compound will be significantly influenced by intermolecular interactions. The most prominent of these is the O-H···O hydrogen bond between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers. nih.gov
In addition to strong hydrogen bonds, weaker interactions such as C-H···π interactions can play a crucial role in stabilizing the crystal structure. smu.edu These interactions involve a hydrogen atom from a C-H bond interacting with the π-electron cloud of an aromatic ring. In the crystal structure of this compound, such interactions could occur between a C-H bond of one molecule and one of the phenyl rings of a neighboring molecule. The ether oxygen can also act as a hydrogen-bond acceptor. libretexts.org The chlorine atom can also participate in halogen bonding. nih.gov The interplay of these various intermolecular forces dictates the final crystal packing arrangement.
Dihedral Angle Analysis of Aromatic Rings
In molecules with two phenyl rings connected by a flexible bridge like an ether oxygen, a certain degree of twist is expected due to steric hindrance between the ortho-hydrogens on each ring. The precise value of this dihedral angle would influence the molecule's ability to pack in a crystal lattice and its interaction with other molecules or biological targets. For instance, a larger dihedral angle would indicate a more twisted, non-planar conformation, while a smaller angle would suggest a more planar arrangement. Without a published crystal structure for this compound, the exact dihedral angle remains undetermined.
Supramolecular Assembly Formation
Supramolecular assembly refers to the organization of individual molecules into larger, ordered structures through non-covalent intermolecular interactions. For this compound, the primary interactions governing its self-assembly into a crystal lattice are hydrogen bonds and potentially other weaker interactions like π-π stacking.
The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This functionality typically leads to the formation of a robust and predictable hydrogen-bonded dimer, where two molecules are linked via a pair of O-H···O bonds between their carboxylic acid moieties. This common arrangement, known as the carboxylic acid dimer synthon, is a fundamental feature in the supramolecular chemistry of benzoic acid derivatives.
Beyond this primary dimerization, these units would further assemble into a three-dimensional crystalline architecture. The specific packing arrangement would be influenced by other, weaker interactions, such as C-H···O contacts, C-H···π interactions, and interactions involving the chlorine substituent. A complete understanding of the supramolecular assembly requires single-crystal X-ray diffraction analysis, which would reveal the precise network of these interactions in the solid state.
X-ray Powder Diffraction (XRPD) for Crystalline Phase Analysis
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid material. carleton.edu It is essential for identifying crystalline phases, determining sample purity, and detecting polymorphism (the existence of multiple crystal forms). carleton.eduunits.it The technique works by irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered rays at various angles. libretexts.org
Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. ucmerced.edu For this compound, an XRPD analysis would provide:
Phase Identification: Confirmation that a synthesized powder corresponds to the desired chemical entity by comparing its diffraction pattern to a known standard or a pattern simulated from single-crystal data. ucmerced.edu
Purity Assessment: Detection of any crystalline impurities, which would appear as additional peaks in the diffractogram.
Polymorph Screening: Identification of different crystalline forms, which could have distinct physical properties such as solubility and stability.
The analysis of XRPD data involves plotting the intensity of diffracted X-rays versus the scattering angle (2θ). The positions and relative intensities of the peaks in this plot are characteristic of the material's crystal lattice. units.it
Surface-Sensitive Characterization Techniques (for relevant applications)
In applications where the surface properties of this compound are important, such as in the formation of thin films, self-assembled monolayers, or in sensor development, surface-sensitive characterization techniques are indispensable.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. researchgate.netnih.gov When applied to this compound, XPS could be used to:
Confirm the presence of carbon, oxygen, and chlorine on a surface.
Determine the chemical state of these elements. For example, the high-resolution C 1s spectrum could distinguish between carbon atoms in the aromatic rings, the carboxylic acid group (O=C-O), and the ether linkage (C-O-C).
Analyze the orientation of molecules in a self-assembled monolayer by examining the relative intensities of the photoemission signals. researchgate.net
Together, AFM and XPS provide complementary information about the physical topography and chemical composition of a material's surface, which would be vital for developing applications based on molecular layers of this compound. mdpi.com
Computational Chemistry and Molecular Modeling Studies of 3 4 Chlorophenoxy Benzoic Acid
Density Functional Theory (DFT) Calculations: A Lack of Specific Data
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(4-Chlorophenoxy)benzoic acid, the goal was to find data on several key aspects:
Molecular Dynamics Simulations: Unexplored Territory
Molecular dynamics (MD) simulations provide a movie-like view of a molecule's behavior over time, offering insights into its flexibility, conformational changes, and interactions with its environment (like a solvent or a biological receptor). This powerful technique can reveal dynamic processes that are inaccessible to static computational methods. A search for MD simulation studies specifically investigating the dynamics of this compound did not yield any results.
In Silico Prediction of Reactivity and Interaction Profiles
In silico analysis serves as a foundational step in characterizing the potential of a chemical compound. For derivatives of benzoic acid, computational tools are employed to forecast a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net
Quantum chemical reactivity analysis, often guided by Density Functional Theory (DFT) computations and Koopmans' theorem, provides deep structural insights. nih.gov These studies help in understanding the electronic properties of the molecule, which are critical in predicting its reactivity and how it might interact with biological systems.
For similar compounds, online computational software like PASS (Prediction of Activity Spectra for Substances) is utilized to investigate the pharmacological actions. researchgate.net Furthermore, tools such as the SwissADME online platform help in estimating physical and chemical properties, lipophilicity (log P), solubility, and drug-likeness. researchgate.net For instance, a predicted log P value can indicate the likelihood of oral absorption. researchgate.net While specific data for this compound is not detailed in the provided results, the methodologies are standard for this class of compounds.
Such in silico approaches can also predict potential interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes like CYP2C9 and CYP2C19, which are vital for the metabolism of many drugs. researchgate.net Inhibition of these enzymes can lead to drug-drug interactions, a critical consideration in drug development. researchgate.net
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the mechanism of action at a molecular level.
For benzoic acid derivatives, molecular docking studies have been conducted to evaluate their potential against various biological targets, including viral enzymes. nih.gov For example, several derivatives were investigated for their potential antiviral activity against the SARS-CoV-2 main protease. nih.gov The studies predict the binding affinity and the specific interactions, such as hydrogen bonds, with the amino acid residues in the active site of the target protein. nih.gov
The results of docking studies are often presented in terms of a docking score, which estimates the binding affinity, and the root mean square deviation (RMSD), which measures the average distance between the atoms of the docked ligand and a reference structure. nih.gov
In studies of other complex molecules, molecular docking has been used to elucidate interactions with targets like the epidermal growth factor receptor (EGFR) kinase domain, which is implicated in cancer. researchgate.net These analyses can reveal key binding modes that may be responsible for the observed biological activity. researchgate.net
Table 1: Representative Data from Molecular Docking Studies of Related Compounds
| Compound Class | Biological Target | Key Findings |
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Prediction of binding affinity and interactions with active site amino acids. nih.gov |
| 1,2,4-Triazole Derivatives | EGFR Kinase Domain | Indication that interaction with the ATP binding site may be responsible for anticancer activity. researchgate.net |
| 1,2,4-Triazole Derivatives | Aldose Reductase (AR) | Good fit to the active site, suggesting potential for antidiabetic properties. researchgate.net |
This table is illustrative of the types of findings from molecular docking studies on related compound classes.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Descriptors
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. neovarsity.org This is achieved through the use of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. neovarsity.org
QSAR models are pivotal in drug discovery for screening large libraries of compounds and prioritizing candidates with desired activities, thereby reducing the need for extensive in vivo testing. neovarsity.org The principle underlying QSAR is that variations in the structure of a molecule influence its biological activity. neovarsity.org
Descriptors used in QSAR can be categorized based on the dimensionality of the molecular representation:
1D Descriptors: These include simple properties like molecular weight and lipophilicity (logP). neovarsity.org
2D Descriptors: These are derived from the 2D structure and describe atomic connectivity, such as topological indices. neovarsity.orgnih.gov They are advantageous as they are invariant to the molecule's rotation and translation and can be calculated without 3D structure optimization. nih.gov
3D Descriptors: These account for the 3D shape of the molecule, including electrostatic properties, which are crucial for receptor binding. neovarsity.orgnih.gov
For various classes of compounds, including those related to benzoic acid, QSAR models have been developed to predict antimicrobial activity. chitkara.edu.in In such models, electronic parameters like the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) have been found to be significant in explaining the observed activity. chitkara.edu.in
The development of a robust QSAR model involves selecting relevant descriptors and validating the model's predictive power. researchgate.net The goal is to create a model that is not only statistically sound but also mechanistically interpretable, providing insights for the design of new, more potent compounds. researchgate.net
Table 2: Types of Descriptors Used in QSAR Modeling
| Descriptor Type | Description | Examples |
| 1D Descriptors | Simple, whole-molecule properties. | Molecular Weight, logP, Number of Hydrogen Bond Donors/Acceptors. neovarsity.org |
| 2D Descriptors | Based on the 2D connectivity of atoms. | Topological Indices, Molecular Fingerprints. neovarsity.orgnih.gov |
| 3D Descriptors | Derived from the 3D conformation of the molecule. | Molecular Shape, Electrostatic Properties, 3D Pharmacophore Features. neovarsity.orgnih.gov |
Investigation of Biological Activities of 3 4 Chlorophenoxy Benzoic Acid and Its Derivatives in Vitro Focus
Antimicrobial Activity Studies
Derivatives of 3-(4-Chlorophenoxy)benzoic acid have demonstrated notable antimicrobial effects. For instance, thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid have shown selective and effective antimicrobial properties, suggesting their potential as antimicrobial agents, especially against multidrug-resistant infections. nih.gov The antimicrobial activity of these compounds often depends on the nature and position of substituents on the benzene (B151609) ring. nih.gov
Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains)
The antibacterial activity of benzoic acid derivatives can vary significantly between Gram-positive and Gram-negative bacteria. Generally, phenolic acids tend to be more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, acts as a barrier, reducing the penetration of lipophilic compounds and thus contributing to their resistance. nih.gov
In a study involving diphenyltin(IV) and triphenyltin(IV) 3-chlorobenzoate (B1228886), the triphenyltin(IV) derivative showed activity against both the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Bacillus subtilis. orientjchem.org The triphenyltin(IV) 3-chlorobenzoate was found to be more active in inhibiting B. subtilis than P. aeruginosa. orientjchem.org This difference in activity is attributed to the structural differences in the cell walls of the two types of bacteria. orientjchem.org
It is worth noting that derivatives of pyrazole (B372694) containing a benzoic acid moiety have been identified as potent inhibitors of Gram-positive bacteria, including staphylococci and enterococci. mdpi.com
Antifungal Efficacy (e.g., against Candida species)
Certain derivatives have exhibited promising antifungal activity. In a study of thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, four of the tested compounds showed antifungal activity against Candida albicans. nih.gov The most active among these were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, which demonstrated a broad spectrum of antimicrobial activity that included Candida species. nih.gov
Another study on salicylanilide (B1680751) esters with 4-(trifluoromethyl)benzoic acid found that while the antifungal activity was not uniform, some derivatives were active against Candida species. nih.gov However, the esterification of salicylanilides did not consistently lead to higher antifungal potency. nih.gov Research on cinnamic and benzoic acid esters also revealed that some analogues possessed antifungal effects against Candida albicans strains. nih.gov
Determination of Minimal Inhibitory Concentration (MIC) Values
The Minimal Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial effectiveness. For thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid, MIC values ranged from 32 to 1024 μg/mL against various microbial strains. nih.gov Notably, all but one of these compounds were highly active against Staphylococcus aureus, with an MIC of 32 μg/mL. nih.gov Four of the compounds also had MIC values between 32 and 256 μg/mL against C. albicans. nih.gov
In studies of benzoic acid and its derivatives against food spoilage microorganisms, MIC values in animal products ranged from 100 to >1,500 ppm. nih.gov For pyrazole derivatives active against Gram-positive bacteria, MIC values as low as 0.78 μg/mL were observed against staphylococci and enterococci. mdpi.com The combination of certain organic acids, including benzoic acid, has been shown to decrease the MIC values of the individual components against Campylobacter species. plos.org
Table 1: Illustrative MIC Values of this compound Derivatives and Related Compounds
| Compound/Derivative Type | Microbial Strain(s) | MIC Range |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Various bacteria and fungi | 32 - 1024 µg/mL nih.gov |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Staphylococcus aureus | 32 µg/mL nih.gov |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Candida albicans | 32 - 256 µg/mL nih.gov |
| Benzoic acid | Food spoilage microorganisms | 100 - >1500 ppm nih.gov |
| Pyrazole derivatives | Staphylococci and enterococci | As low as 0.78 µg/mL mdpi.com |
Structure-Activity Relationships for Antimicrobial Properties
The relationship between the chemical structure of benzoic acid derivatives and their antimicrobial activity is a critical area of investigation. The type, number, and position of substituents on the benzoic ring significantly influence their efficacy. nih.gov For instance, the addition of hydroxyl and methoxyl groups to benzoic acid can weaken its antibacterial effect against E. coli compared to the parent benzoic acid. nih.gov
In the case of triphenyltin(IV) 3-chlorobenzoate, its higher activity compared to the diphenyltin(IV) derivative is attributed to its more electropositive nature, which allows for greater disruption of the electronegative bacterial cell wall. orientjchem.org The lipophilicity of the molecule, often expressed as the log P value, is another important factor. A higher log P value, indicating greater lipid solubility, can correlate with stronger inhibition of bacterial growth. nih.gov
Enzyme Inhibition Profiling
Beyond their antimicrobial properties, derivatives of this compound have been investigated for their ability to inhibit specific enzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. Benzoic acid analogues have been studied as potential inhibitors of these enzymes. nih.gov For example, derivatives of 4-chloro-3-sulfamoyl benzoic acid have been synthesized and tested as inhibitors of several CA isozymes, including CA I, II, and IV. nih.gov Some of these derivatives demonstrated low nanomolar affinity for CA II and CA IV, which are involved in aqueous humor secretion in the eye. nih.gov
Interestingly, some 4-chloro-3-sulfamoyl benzenecarboxamides showed higher affinity for the less avid isozyme CA I than for CA II. nih.gov While direct studies on this compound's inhibition of carbonic anhydrase are not specified in the provided context, the research on structurally similar chlorinated benzoic acid derivatives highlights the potential of this class of compounds as carbonic anhydrase inhibitors. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition (e.g., MtDHFR)
Based on a thorough review of available scientific literature, there are no specific in vitro studies or published data concerning the inhibitory activity of this compound on Dihydrofolate Reductase (DHFR), including the Mycobacterium tuberculosis DHFR (MtDHFR). Consequently, no data tables on its inhibitory concentrations (e.g., IC₅₀) or mechanistic details for this target can be provided.
Soluble Epoxide Hydrolase (sEH) Inhibition
There is no specific information available in the reviewed scientific literature regarding the in vitro inhibition of soluble epoxide hydrolase (sEH) by this compound. Research on sEH inhibitors has explored a variety of other chemical structures, but data for the specific compound of interest is not present in the available resources. nih.govnih.govinformahealthcare.comepa.gov Therefore, data on its potential as an sEH inhibitor is currently unavailable.
Transient Receptor Potential Melastatin (TRPM) Channel Inhibition (e.g., TMEM206, TRPM4)
A comprehensive search of scientific databases and literature reveals no direct studies on the inhibitory effects of this compound on Transient Receptor Potential Melastatin (TRPM) channels, including the specific subtypes TMEM206 and TRPM4. While other related benzoic acid derivatives have been investigated as TRPM channel modulators, this specific compound has not been the subject of such published in vitro research.
Mechanistic Insights into Enzyme-Ligand Interactions
Given the absence of published data on the inhibitory activities of this compound against DHFR, sEH, or TRPM channels, there is consequently no information available regarding the mechanistic insights into its potential interactions with these enzyme or channel ligands. Detailed studies, such as X-ray crystallography or molecular modeling specific to this compound and these targets, have not been found in the scientific literature.
Anti-Inflammatory Research
While benzoic acid and its derivatives are generally recognized for their potential anti-inflammatory properties, a specific investigation into the in vitro anti-inflammatory activity of this compound has not been reported in the reviewed literature. ontosight.ainih.govnih.gov Studies on other complex salicylic (B10762653) acid derivatives show activity in models like lipopolysaccharide (LPS)-induced inflammation, but equivalent data for this compound is not available. nih.govinabj.org
Antioxidant Capacity Assessments
There are no specific in vitro studies detailing the antioxidant capacity of this compound found in the surveyed scientific literature. Standard antioxidant assays such as DPPH (1,1-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)), or FRAP (ferric reducing antioxidant power) have been applied to many phenolic and benzoic acid compounds, but results for this particular molecule are not documented. ffhdj.com
Antiparasitic Investigations
A review of the literature did not yield any specific in vitro studies on the antiparasitic activity of this compound. Research into new antiparasitic agents is extensive, but this compound has not been identified as a subject of these investigations in the available scientific publications.
Efficacy against Protozoan Parasites (e.g., Toxoplasma gondii)
The investigation into the direct efficacy of this compound and its derivatives against the protozoan parasite Toxoplasma gondii is not extensively documented in publicly available scientific literature. Toxoplasma gondii, an obligate intracellular parasite, is the causative agent of toxoplasmosis, a disease affecting a significant portion of the global population. Current therapeutic options are often limited to targeting the acute (tachyzoite) stage of the infection and can be associated with significant side effects.
The search for novel anti-toxoplasma agents is a continuous effort in parasitology research. In vitro screening is the primary method for the initial identification of potentially effective compounds. These screening assays typically involve infecting a host cell line with T. gondii tachyzoites and then exposing the infected cells to the test compound. The effectiveness of the compound is measured by its ability to inhibit parasite proliferation or invasion.
Exploration of Other Targeted Biological Activities (e.g., anticonvulsant activity for derivatives)
While the core structure of benzoic acid is found in many biologically active compounds, specific studies on the anticonvulsant properties of derivatives of this compound are not present in the reviewed literature. However, research into other classes of benzoic acid derivatives has shown promise in the search for new antiepileptic drugs.
Epilepsy is a prevalent neurological disorder, and the development of novel anticonvulsant agents with improved efficacy and fewer side effects remains a critical area of research. Investigations into other substituted benzoic acid derivatives have yielded compounds with significant anti-seizure activity in preclinical models. For example, a series of isatin-based derivatives, which incorporate a p-aminobenzoic acid moiety, have been synthesized and evaluated. nih.gov These compounds were tested in mice using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, which represent generalized tonic-clonic and myoclonic seizures, respectively. Several of these derivatives demonstrated potent anticonvulsant activity in both models. nih.gov
Another example involves 3,4-dicarboxyphenylglycines, derivatives of the amino acid glycine (B1666218) linked to a dicarboxy-substituted phenyl ring. These compounds have been shown to inhibit sound-induced seizures in DBA/2 mice, a model for reflex epilepsy. nih.gov The data from these studies highlight how modifications to the benzoic acid scaffold can lead to potent central nervous system activity.
Table 1: Example of Anticonvulsant Activity Data for Isatin-Benzoic Acid Derivatives in Mice This table presents example data for compounds related to the general class of benzoic acid derivatives to illustrate typical research findings, not for this compound derivatives for which data is unavailable.
| Compound ID | Substitution on Phenyl Ring | MES Screen (% Protection at 100 mg/kg) | PTZ Screen (% Protection at 100 mg/kg) |
| 4j | 2-OCH₃ | 100% | 66% |
| 4k | 3-OCH₃ | 100% | 0% |
| 4l | 4-OCH₃ | 100% | 100% |
| 4e | 3-Cl | 100% | 100% |
| 4f | 3-F | 0% | 0% |
| Data derived from studies on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives. nih.gov |
In Vitro Methodological Approaches in Biological Activity Evaluation
The evaluation of the biological activity of novel chemical entities relies on a suite of robust and reproducible in vitro methods. These techniques allow for the screening of large numbers of compounds and the elucidation of their mechanisms of action at a cellular and molecular level.
Spectrophotometric Assays
Spectrophotometric assays are a fundamental tool in drug discovery for quantifying biological activities that result in a change in color or absorbance of light. These assays are widely used due to their simplicity, cost-effectiveness, and ease of automation. They are often employed to measure enzyme activity, where the enzyme's action on a substrate produces a chromogenic product. drugbank.com For example, in antioxidant activity screening, the ability of a compound to scavenge free radicals, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, can be measured by the decrease in absorbance at a specific wavelength. mdpi.com The results of these assays are typically used to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) of a compound.
Cell-Based Assays (excluding cytotoxicity focus)
Cell-based assays are indispensable for evaluating the effect of a compound in a more physiologically relevant context than biochemical assays. researchgate.net These assays use living cells to measure a wide range of cellular responses, including proliferation, gene expression, signal transduction, and cell signaling. nih.govnih.govuni.lu For example, to assess the impact of a compound on a specific signaling pathway, researchers can use reporter gene assays where the expression of a reporter gene (like luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to that pathway. researchgate.net Other cell-based assays can measure changes in intracellular ion concentrations, such as calcium flux, or the release of signaling molecules like cytokines. uni.lu These methods provide crucial insights into a compound's mechanism of action and its potential effects on cellular function. rjsocmed.com
Electrophysiological Techniques (e.g., Patch Clamp, Voltage Clamp)
Electrophysiological techniques are essential for studying the effects of compounds on ion channels, which are critical drug targets, particularly for diseases of the central nervous system like epilepsy. nih.gov These methods directly measure the electrical properties of cells.
Voltage Clamp: This technique allows researchers to hold the membrane potential of a cell at a set level while measuring the ionic currents that flow across the membrane. It is invaluable for characterizing the behavior of voltage-gated ion channels and their modulation by pharmacological agents.
Patch Clamp: A refinement of the voltage clamp, the patch-clamp technique enables the recording of ionic currents through single ion channels. nih.gov This provides highly detailed information about how a compound interacts with a specific channel, including its binding kinetics and mechanism of blockade. The development of automated patch-clamp systems has significantly increased the throughput of this technique, making it more feasible for screening in drug discovery programs. nih.gov
These powerful techniques are considered the "gold standard" for assessing the activity of compounds at ion channels and are crucial for both efficacy testing and early safety screening. nih.gov
Western Blot Analysis for Protein Expression
Currently, there is a notable absence of publicly available scientific literature detailing the effects of this compound on protein expression as determined by Western blot analysis. Extensive searches of research databases have not yielded any studies that specifically investigate the modulation of protein levels in cell lines or in vitro models upon treatment with this compound.
Western blot analysis is a widely utilized and powerful technique in molecular biology to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The results of a Western blot can reveal changes in protein expression levels, which can provide crucial insights into the molecular mechanisms of action of a compound, including its potential to induce or inhibit cellular processes such as proliferation, apoptosis, or signal transduction pathways.
Although studies on the biological activities of various other benzoic acid derivatives and chlorophenoxy compounds have been conducted, the specific impact of this compound on the proteome remains an uninvestigated area. Therefore, no data tables or detailed research findings on its influence on protein expression can be presented at this time. Future in vitro research, employing techniques such as Western blotting, would be necessary to elucidate the molecular targets and cellular effects of this compound.
Mechanistic and Kinetic Studies of Reactions Involving 3 4 Chlorophenoxy Benzoic Acid
Isotope Effects and Mechanistic Probes (e.g., Deuterium (B1214612) Incorporation)
The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. wikipedia.orglibretexts.org This difference in reaction rates, typically expressed as the ratio of the rate constant of the light isotope (kL) to that of the heavy isotope (kH), provides valuable insights into the rate-determining step of a reaction. wikipedia.org For instance, the substitution of hydrogen (H) with its heavier isotope, deuterium (D), can lead to a primary or secondary KIE, depending on whether the C-H bond is broken in the rate-determining step.
In hypothetical reactions involving 3-(4-chlorophenoxy)benzoic acid, such as hydroxylation, decarboxylation, or degradation, measuring the KIE through deuterium labeling could help to clarify the reaction pathway. For example, if a C-H bond on one of the aromatic rings is cleaved during the slowest step of a reaction, a significant primary KIE would be expected. libretexts.org
Research on related aromatic compounds provides a framework for what might be observed with this compound. For example, studies on the cytochrome P-450 catalyzed hydroxylation of a series of selectively deuterated chlorobenzenes have demonstrated the utility of isotope effects in distinguishing between different mechanistic possibilities. nih.gov In these studies, varying isotope effects were observed for hydroxylation at different positions on the chlorobenzene (B131634) ring, which helped to rule out certain reaction intermediates and support a mechanism involving the addition of an active oxygen species to the aromatic π-system. nih.gov
Similarly, a study on the dehalogenation of 4-chlorobenzoyl-CoA, a molecule with some structural similarity to this compound, measured a chlorine kinetic isotope effect. nih.gov This indicated that the transition state for the dissociation of the chloride ion is sensitive to the chlorine isotope, providing insight into the C-Cl bond-breaking process. nih.gov
Table 1: Potential Applications of Isotope Effect Studies on this compound
| Reaction Type | Potential Isotopic Labeling Site | Information Gained from KIE |
| Aromatic Hydroxylation | Specific C-H positions on either aromatic ring | Elucidation of the rate-determining step; identification of the site of initial attack by the hydroxylating agent. |
| Ether Cleavage | C-O bonds of the ether linkage | Understanding the mechanism of ether bond scission (e.g., nucleophilic attack vs. oxidative cleavage). |
| Decarboxylation | Carboxylic acid group (¹³C or ¹⁴C labeling) | Determining if decarboxylation is involved in the rate-limiting step of a degradation pathway. |
| Microbial Degradation | Various positions on the molecule | Tracing the metabolic pathway and identifying key enzymatic steps involved in the breakdown of the compound. |
The use of deuterium-labeled compounds is a cornerstone in drug discovery and development for studying metabolic pathways. clearsynth.comnih.gov By replacing hydrogen with deuterium at specific sites, researchers can track the metabolic fate of a molecule and identify metabolically vulnerable positions. clearsynth.com This information is crucial for optimizing the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov
While direct experimental data on this compound is absent from the surveyed literature, the principles of kinetic isotope effects and the findings from studies on related chloroaromatic and benzoic acid derivatives strongly suggest that such investigations would be highly informative for understanding its chemical reactivity and biological transformations.
Environmental Fate and Transport Research of Chlorophenoxybenzoic Acids
Degradation Pathways in Environmental Compartments
The degradation of 3-(4-Chlorophenoxy)benzoic acid in the environment is influenced by a combination of photolytic, microbial, and chemical processes. These pathways determine the compound's persistence and the nature of its transformation products.
Photolytic Degradation under Irradiation
Biotransformation and Microbial Degradation
Microbial degradation is a key process in the environmental breakdown of many organic pollutants. While specific studies detailing the complete microbial degradation pathway of this compound were not identified, research on the closely related compound 3-phenoxybenzoic acid (3-PBA) provides valuable insights. 3-PBA is a common degradation product of pyrethroid insecticides and its microbial degradation has been a subject of study. Various microbial species, including bacteria and fungi, are known to degrade 3-PBA. The degradation process typically involves the cleavage of the ether linkage, followed by the breakdown of the resulting aromatic rings. It is plausible that similar microbial pathways could be involved in the degradation of this compound, where microorganisms capable of degrading chlorophenols and benzoic acids would play a crucial role. The rate of biotransformation is highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the composition of the microbial community.
Chemical Hydrolysis and Oxidation
Chemical hydrolysis can be a significant degradation pathway for certain organic compounds in aqueous environments. For this compound, hydrolysis could involve the cleavage of the ether bond. The rate of hydrolysis is influenced by pH and temperature. For instance, studies on the degradation of pyrethroids to 3-PBA on concrete surfaces have shown that hydrolysis is a major pathway, likely enhanced by the alkalinity of the concrete. This suggests that in alkaline environmental compartments, chemical hydrolysis of the ether linkage in this compound could be an important degradation process.
Oxidation processes, driven by reactive oxygen species such as hydroxyl radicals in the atmosphere and in aquatic systems, can also contribute to the degradation of organic compounds. While specific data on the oxidation of this compound is limited, it is expected that as an aromatic compound, it would be susceptible to oxidation, leading to the formation of hydroxylated and other oxygenated derivatives, and eventual mineralization.
Persistence and Mobility in Environmental Matrices
The persistence and mobility of this compound in the environment are governed by its interactions with soil and its behavior in aquatic systems.
Soil Adsorption and Leaching
The mobility of organic compounds in soil is largely determined by their adsorption to soil particles. Compounds that adsorb strongly to soil are less likely to leach into groundwater, while those with weak adsorption are more mobile. The adsorption of this compound to soil will depend on its chemical properties (such as its acidity and polarity) and the characteristics of the soil (such as organic matter content, clay content, and pH). As a carboxylic acid, its adsorption is expected to be pH-dependent. At environmental pH values, the carboxylic acid group will be deprotonated, resulting in an anionic form that may have limited adsorption to negatively charged soil colloids. However, interactions with soil organic matter and mineral surfaces can still occur.
Leaching is the process by which a substance moves downward through the soil profile with percolating water. The potential for this compound to leach into groundwater is inversely related to its soil adsorption. Given its potential for limited adsorption, there may be a risk of leaching, particularly in sandy soils with low organic matter content. Studies on the environmental fate of the related compound 3-PBA have suggested that urban soil may act as a source of 3-PBA to surface water or underlying groundwater, indicating its potential for mobility.
Transport in Aquatic Systems (Surface Water, Groundwater)
Once in aquatic systems, the transport of this compound is influenced by factors such as water solubility, advection, dispersion, and degradation rates. Its presence in surface waters like rivers and lakes would be a result of runoff from agricultural or urban areas, as well as from atmospheric deposition. The detection of low levels of 3-PBA in urban streams highlights the potential for off-site transport of such compounds from their point of application.
In groundwater, the transport of this compound would be governed by the rate of groundwater flow and the extent of its interaction with the aquifer materials. The persistence of the compound in the subsurface environment would depend on the prevailing redox conditions and the presence of microbial populations capable of its degradation. Research on 3-PBA indicates that its half-life can be prolonged in anaerobic sediments, which could have implications for its persistence in anoxic groundwater zones.
The following table summarizes the key environmental fate and transport characteristics discussed:
| Environmental Process | Influencing Factors | Potential Significance for this compound |
| Photolytic Degradation | Light intensity and wavelength, presence of photosensitizers | Likely to be a degradation pathway on surfaces exposed to sunlight. |
| Microbial Degradation | Microbial community composition, oxygen, temperature, pH | A potentially significant degradation pathway, with mechanisms likely similar to those for 3-phenoxybenzoic acid. |
| Chemical Hydrolysis | pH, temperature | May be significant in alkaline environments, leading to ether bond cleavage. |
| Chemical Oxidation | Presence of reactive oxygen species | Expected to contribute to degradation in both atmospheric and aquatic environments. |
| Soil Adsorption | Soil organic matter, clay content, pH | Expected to be pH-dependent and may be limited, suggesting potential for mobility. |
| Leaching | Soil type, rainfall, adsorption characteristics | Potential for leaching to groundwater, especially in soils with low adsorption capacity. |
| Aquatic Transport | Water flow, solubility, degradation rates | Can be transported in surface water via runoff and may persist in anaerobic sediments and groundwater. |
Volatilization from Soil and Water
Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is a significant pathway for the dispersion of chemical compounds in the environment. The tendency of a chemical to volatilize from soil and water is governed by its physicochemical properties, primarily its vapor pressure and Henry's Law constant.
The vapor pressure of a substance is a measure of its tendency to evaporate. A higher vapor pressure indicates a greater likelihood of volatilization. Similarly, the Henry's Law constant quantifies the partitioning of a chemical between water and air at equilibrium. A higher Henry's Law constant suggests a greater tendency to move from water to the atmosphere.
Based on estimations for compounds with similar structures, the volatilization of this compound from moist soil surfaces and water bodies is expected to be low. This is due to its predicted low vapor pressure and low Henry's Law constant. However, volatilization from dry soil surfaces may be more significant. It is important to note that these are predicted values and experimental verification is necessary for a definitive assessment.
Table 1: Predicted Physicochemical Properties Related to Volatilization for this compound
| Property | Predicted Value | Significance for Volatilization |
| Vapor Pressure | Low (estimated) | Lower tendency to evaporate from surfaces. |
| Henry's Law Constant | Low (estimated) | Lower tendency to partition from water to air. |
| Water Solubility | Moderate (estimated) | Higher solubility can reduce volatilization from water. |
| Soil Adsorption Coefficient (Koc) | Moderate to High (estimated) | Stronger adsorption to soil particles can reduce volatilization. |
Note: The values in this table are based on predictive models and have not been experimentally verified for this compound.
Environmental Monitoring and Detection Methodologies
Effective environmental monitoring is essential for determining the presence and concentration of chemical compounds like this compound in various environmental matrices. While specific validated analytical methods for this particular compound are not widely documented, general methodologies for the detection of chlorophenoxy herbicides and other emerging contaminants are applicable. acs.orgamericanlaboratory.comepa.govcdc.govepa.gov
The selection of an analytical technique depends on the environmental sample (e.g., water, soil, sediment), the required sensitivity, and the chemical properties of the analyte. Common steps in the analysis of such compounds include sample extraction, cleanup, and instrumental analysis.
Key Analytical Techniques:
Gas Chromatography (GC): Often coupled with sensitive detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), GC is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. americanlaboratory.comepa.gov For acidic compounds like this compound, a derivatization step to convert the acid to a more volatile ester is typically required prior to GC analysis. americanlaboratory.com
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. americanlaboratory.com Coupled with a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS), HPLC can directly analyze the acidic form of the compound without the need for derivatization. acs.org
Solid-Phase Extraction (SPE): This is a common sample preparation technique used to isolate and concentrate the target analyte from a complex environmental matrix, thereby improving the sensitivity and reliability of the subsequent instrumental analysis. americanlaboratory.com
The development and validation of specific and sensitive analytical methods for this compound are crucial for accurate environmental monitoring and risk assessment.
Table 2: Overview of Potential Analytical Methodologies
| Analytical Technique | Detector | Sample Matrix | Derivatization Required | Key Advantages |
| Gas Chromatography (GC) | Electron Capture Detector (ECD), Mass Spectrometry (MS) | Water, Soil, Sediment | Yes (Esterification) | High resolution and sensitivity. |
| High-Performance Liquid Chromatography (HPLC) | UV Detector, Mass Spectrometry (MS) | Water, Soil, Sediment | No | Suitable for non-volatile compounds. |
Application of Environmental Fate Models (e.g., Fugacity Models, Markov Chain Principle)
Environmental fate models are mathematical tools used to predict the distribution and concentration of chemicals in different environmental compartments. ulisboa.pt These models are particularly useful for compounds like this compound, for which extensive experimental fate data may be lacking.
Fugacity Models:
Fugacity models are based on the concept of "escaping tendency" of a chemical from a particular environmental phase (e.g., air, water, soil, sediment). The model predicts the partitioning of a chemical between these compartments at equilibrium. To apply a fugacity model, key input parameters are required, including the chemical's physicochemical properties (e.g., molecular weight, water solubility, vapor pressure, octanol-water partition coefficient) and the properties of the environment being modeled. trentu.capublications.gc.ca
For this compound, a Level I fugacity model could provide a preliminary assessment of its likely distribution in a generic environment. However, the accuracy of such a model is entirely dependent on the quality of the input data, which, as noted, is currently based on estimations.
Markov Chain Principle:
The Markov chain principle can be applied to model the dynamic transfer of a chemical between different environmental states or compartments over time. nih.gov In this approach, the environment is divided into a series of states (e.g., in water, in soil, degraded), and the model calculates the probability of the chemical transitioning from one state to another within a defined time step. nih.gov This can provide insights into the persistence and long-term fate of the compound. A study on the environmental fate of phenanthrene (B1679779) demonstrated the applicability of the Markov model, showing results comparable to those of a fugacity model. nih.gov The application of a Markov chain model to this compound would require data on its transfer and transformation rates between different environmental media. nih.gov
Considerations for Environmental Contaminant Research
The study of emerging environmental contaminants like this compound presents several challenges that need to be considered in research design and interpretation. epa.govresearchgate.netresearchgate.netfrontiersin.orgoup.com
Lack of Analytical Standards and Methods: For many emerging contaminants, certified analytical standards may not be readily available, and validated analytical methods for their detection in complex environmental matrices are often lacking. This hinders accurate quantification and monitoring.
Scarcity of Physicochemical and Toxicological Data: As is the case for this compound, there is often a significant lack of experimentally determined data on the physical, chemical, and toxicological properties of emerging contaminants. This reliance on predictive models introduces uncertainty into risk assessments.
Transformation Products: Contaminants can degrade in the environment to form transformation products that may be more mobile, persistent, or toxic than the parent compound. Identifying and assessing the risks of these transformation products is a significant research challenge.
Mixture Effects: In the real world, organisms are exposed to a complex mixture of contaminants. Assessing the combined effects of these mixtures is a complex task, as the interactions between different chemicals can be synergistic, antagonistic, or additive.
Global Transport and Fate: Understanding the long-range transport and global fate of persistent organic pollutants is crucial for assessing their impact on remote ecosystems. This requires sophisticated modeling and monitoring efforts.
Addressing these challenges requires a multidisciplinary approach, including the development of advanced analytical techniques, the use of predictive modeling tools, and the implementation of comprehensive environmental monitoring programs.
Applications of 3 4 Chlorophenoxy Benzoic Acid As a Synthetic Intermediate
Precursor in Pharmaceutical Synthesis
The molecular framework of 3-(4-Chlorophenoxy)benzoic acid is a key component in the synthesis of several classes of pharmaceutical compounds. Its utility as a precursor allows for the construction of diverse and complex molecules with therapeutic potential.
Synthesis of Xanthone (B1684191) Derivatives
Xanthones are a class of organic compounds with a distinctive three-ring structure that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. nih.gov this compound can serve as a key building block in the synthesis of xanthone derivatives. The general synthetic strategy involves the reaction of a substituted benzoic acid, such as this compound, with a phenol (B47542) derivative. This is often followed by a cyclization reaction, typically under acidic conditions, to form the core xanthone scaffold. The specific substituents on the resulting xanthone can be tailored by choosing the appropriate starting materials, allowing for the creation of a library of compounds for biological screening. nih.govresearchgate.net
One common method for xanthone synthesis is the Friedel-Crafts acylation, followed by a cyclization step. wits.ac.za While specific examples detailing the direct use of this compound in widely documented xanthone syntheses are not prevalent in the provided search results, the general principles of xanthone synthesis support its potential as a precursor. The benzoic acid moiety provides the necessary carbonyl group for the formation of the central pyrone ring of the xanthone structure.
Table 1: General Methods for Xanthone Synthesis
| Method | Description | Key Reagents |
| Friedel-Crafts Acylation/Cyclization | An acyl group is added to an aromatic ring, followed by an intramolecular reaction to form the xanthone core. wits.ac.za | Lewis acids (e.g., AlCl₃), trifluoroacetic anhydride (B1165640) (TFAA) wits.ac.za |
| Ullmann Condensation | A coupling reaction to form a diaryl ether, which is then cyclized. | Copper catalyst |
| Aryne Coupling | Reaction of an aryne with a substituted benzoate (B1203000) followed by cyclization. nih.gov | Cesium fluoride (B91410) (CsF), silylaryl triflates nih.gov |
Synthesis of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds with a wide range of therapeutic properties, including anticonvulsant, antimicrobial, and anti-inflammatory activities. nih.gov
This compound can be utilized as a starting material for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. A common synthetic route involves the reaction of the carboxylic acid with thiosemicarbazide. jocpr.com This initial reaction forms a thiosemicarbazone intermediate, which is then cyclized, often in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid, to yield the 2-amino-5-substituted-1,3,4-thiadiazole ring. jocpr.comresearchgate.net The resulting thiadiazole will feature the 3-(4-chlorophenoxy)phenyl group at the 5-position, providing a scaffold that can be further modified to create a variety of derivatives for pharmacological evaluation. researchgate.net
For instance, a study reported the synthesis of 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives, which demonstrated anticonvulsant activity. researchgate.net Although this example uses a slightly different starting benzoic acid, the synthetic principle remains directly applicable to this compound.
Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives from Benzoic Acids
| Step | Reaction | Reagents | Product |
| 1 | Formation of Thiosemicarbazone | Carboxylic Acid + Thiosemicarbazide | 1-(Aroyl)thiosemicarbazide |
| 2 | Cyclization/Dehydration | Concentrated H₂SO₄ or Polyphosphoric Acid jocpr.comresearchgate.net | 2-Amino-5-aryl-1,3,4-thiadiazole |
Building Block for Chlorphenesin (B1668841) Carbamate (B1207046)
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used to treat painful muscle spasms. nih.govcancer.gov It is the carbamate ester of chlorphenesin. nih.gov While this compound is not a direct precursor in the most common synthesis of chlorphenesin itself, its structural elements are closely related. Chlorphenesin is 3-(4-chlorophenoxy)-1,2-propanediol. The synthesis of chlorphenesin carbamate involves the carbamoylation of chlorphenesin. google.com
The synthesis of chlorphenesin itself typically starts from p-chlorophenol and a glycerol (B35011) derivative. However, the 4-chlorophenoxy moiety present in this compound is the core structural feature of chlorphenesin. This highlights the importance of the 4-chlorophenoxy group in this class of pharmaceuticals.
Scaffold for Novel Small Molecule Inhibitors
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule that is responsible for its primary biological activity. nih.gov Modifications to the peripheral parts of the scaffold can fine-tune its potency, selectivity, and pharmacokinetic properties. The this compound structure serves as a valuable scaffold for the design and synthesis of novel small molecule inhibitors targeting various enzymes and receptors.
The combination of the diaryl ether linkage and the carboxylic acid group provides a rigid yet versatile framework that can be elaborated to interact with specific binding sites on biological targets. For example, benzoic acid derivatives are known to be used in the development of inhibitors for various enzymes. The 4-chlorophenoxy group can provide crucial hydrophobic and halogen bonding interactions within a protein's active site.
Intermediate in Agrochemical Development (e.g., Herbicides, Plant Growth Regulators)
In the field of agriculture, this compound and its close relatives are important intermediates in the production of agrochemicals, particularly herbicides and plant growth regulators. The phenoxyacetic acid and phenoxybenzoic acid classes of compounds have long been recognized for their effects on plant growth.
4-Chlorophenoxyacetic acid, a closely related compound, is known to function as a phenoxy herbicide. nih.gov These types of compounds mimic the action of natural plant growth hormones, such as auxins, but at higher concentrations, they cause uncontrolled growth and eventually lead to the death of susceptible plants. The specific structure of this compound, with its carboxylic acid group and chlorinated phenoxy moiety, makes it a suitable precursor for creating new herbicidal agents with potentially different selectivities and activities.
Furthermore, benzoic acid derivatives are used in the development of other types of pesticides. For instance, crystalline complexes of 4-hydroxybenzoic acid have been formed with various pesticides, including fungicides, to improve their physical properties. google.com While not a direct application of this compound as a reactive intermediate, this demonstrates the utility of benzoic acid structures in agrochemical formulations. The development of new pesticides is an ongoing process, with many recently launched and developing fungicides being derivatives of complex organic acids. nih.gov
Utility in Material Science
The applications of this compound extend beyond the life sciences into the realm of material science. The rigid structure and functional groups of this molecule make it a candidate for the synthesis of novel polymers and coordination complexes with interesting properties.
Benzoic acid and its derivatives can be incorporated into polymers to modify their physical and chemical characteristics. mdpi.com For example, they can be used to create co-crystalline phases with polymers like syndiotactic polystyrene, where the benzoic acid molecules are segregated within the crystalline cavities of the polymer. mdpi.com This can lead to materials with unique properties, such as controlled release of the guest molecule.
The carboxylic acid group of this compound can also act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. These materials are of great interest due to their high porosity, large surface areas, and potential applications in gas storage, catalysis, and sensing. The presence of the chloro- and ether- functionalities on the aromatic rings can influence the resulting structure and properties of these materials.
Development of New Polymers and Dyes
While direct studies detailing the use of this compound in the synthesis of polymers and dyes are not extensively documented in publicly available literature, the applications of its structural analogs provide strong indications of its potential in these fields. Benzoic acid and its derivatives are known to be valuable components in polymer chemistry. For instance, similar compounds are incorporated into polymers to enhance properties such as thermal stability and chemical resistance. chemimpex.com The presence of the halogenated phenoxy group in this compound suggests its utility as a monomer or a modifying agent to impart specific characteristics to a polymer backbone.
One of the key applications of benzoic acid derivatives is in the creation of specialty polymers. For example, 4-(4-phenoxyphenoxy)benzoic acid serves as a monomer for the high-performance thermoplastic polymer, poly ether ether ketone (PEEK). google.com This suggests a potential pathway for this compound to be used in the synthesis of other specialty polymers where its unique structure could contribute to desired material properties. Furthermore, benzoic acid derivatives can be attached to polymer resins, such as aminomethyl polystyrene, to create polymer-bound reagents for use in solid-phase organic synthesis. nih.gov
In the realm of dyes and pigments, chloro-substituted benzoic acid derivatives are important intermediates. For example, 3-nitro-4-chlorobenzoic acid is a precursor in the synthesis of intermediates for pigments like C.I. Pigment Yellow 93. google.com This highlights the role of the chlorobenzoic acid moiety in the production of colorants, suggesting a similar potential for this compound in the synthesis of novel dyes.
Table 1: Potential Polymer Applications Based on Analogous Compounds
| Application Area | Analogous Compound | Potential Role of this compound | Reference |
| Enhanced Polymer Properties | 3-(4-Fluorophenoxy)benzoic Acid | Incorporation into polymers to improve thermal stability and chemical resistance. | chemimpex.com |
| Specialty Polymer Monomer | 4-(4-phenoxyphenoxy)benzoic acid | Monomer for the synthesis of specialty polymers like PEEK. | google.com |
| Solid-Phase Synthesis | 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid | Attachment to polymer supports to create functionalized resins. | nih.gov |
| Pigment Intermediate | 3-nitro-4-chlorobenzoic acid | Precursor for the synthesis of organic pigments. | google.com |
Contributions to Liquid Crystal Research
Benzoic acid derivatives are fundamental in the field of liquid crystal research, primarily due to their ability to form ordered structures through intermolecular hydrogen bonding. nih.gov The specific geometry and electronic properties of these molecules allow for the creation of various liquid crystalline phases, which are crucial for technological applications in displays and sensors. nih.govwikipedia.org
Research into 3- and 4-n-alkanoyloxy benzoic acids has demonstrated that these compounds can form symmetrical dimers that exhibit smectic mesophases. nih.gov The thermal stability and specific mesomorphic behavior of these liquid crystals are dependent on the length of the terminal alkyl chain. nih.gov Furthermore, the position of the ester group (meta- or para-substitution) significantly impacts the reactivity and optical properties of the resulting liquid crystals. nih.gov Studies have shown that 3-n-alkanoyloxy benzoic acid derivatives have slightly higher energy band gaps compared to their 4-n-alkanoyloxy counterparts. nih.gov
The photoluminescence spectra of these materials are broad, and a red shift is observed as the length of the alkyl chain increases. nih.gov This tunability of optical properties is a key area of interest in the development of new liquid crystal materials for optoelectronic devices. The investigation of the surface properties of related compounds, such as 4-(Decyloxy) benzoic acid, using techniques like inverse gas chromatography, further elucidates their potential in applications requiring specific surface interactions. nih.gov
Table 2: Properties of Benzoic Acid-Based Liquid Crystals
| Property | Observation in Analogous Compounds | Relevance to this compound Derivatives | Reference |
| Mesophase Formation | Symmetrical dimers exhibit smectic mesophases. | Potential to form various liquid crystalline phases. | nih.gov |
| Thermal Stability | Dependent on the length of the terminal side chain. | Tunable properties for specific applications. | nih.gov |
| Optical Properties | Blue shift in absorbance with increasing alkyl chain length; red shift in photoluminescence. | Potential for use in optoelectronic devices with tailored optical characteristics. | nih.gov |
| Energy Band Gap | 3-substituted derivatives have slightly higher band gaps than 4-substituted ones. | The substitution pattern influences electronic properties. | nih.gov |
Surface Modification and Coating Applications
While direct evidence for the use of this compound in surface modification is limited, the behavior of similar benzoic acid derivatives suggests its potential in this area. The ability of benzoic acid to be grafted onto polymer surfaces can significantly alter their properties. For example, grafting benzoic acid onto a polyethylene (B3416737) film can change the surface from hydrophobic to hydrophilic, making it more receptive to polar substances like water-based inks. wikipedia.org
The study of the surface properties of liquid crystals derived from benzoic acids, such as 4-(Decyloxy) benzoic acid, provides further insight. nih.gov Techniques like inverse gas chromatography at infinite dilution can be used to determine properties like dispersive surface energy, which are critical for understanding how a material will interact with other surfaces and substances. nih.gov These properties are essential for applications in coatings, where adhesion and surface tension are key parameters. The acidic character of the benzoic acid moiety can also play a role in its interaction with different substrates. nih.gov
Role in Specialty Chemical Production
This compound and its close relatives are valuable intermediates in the synthesis of a variety of specialty chemicals, particularly pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for its modification into more complex structures with specific biological activities.
A notable example is the synthesis of the anthelmintic drug Rafoxanide. nih.gov A key intermediate in this synthesis is 3-chloro-4-(4′-chlorophenoxy)aminobenzene, a compound that can be derived from a precursor structurally similar to this compound. nih.gov This demonstrates the importance of the chlorophenoxy benzoic acid scaffold in the development of veterinary and human drugs.
Furthermore, various derivatives of chlorobenzoic acids are used in the production of other biologically active molecules. For example, 4-chloro-3-chlorosulfonylbenzoic acid is a critical intermediate in the synthesis of loop diuretics. researchgate.net The synthesis of antimicrobial compounds has also been achieved starting from p-aminobenzoic acid, which can be chemically modified in a series of steps. nih.gov Additionally, the reaction of salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride yields a compound with anti-inflammatory properties. sigmaaldrich.com These examples underscore the role of chlorosubstituted benzoic acids as versatile building blocks in the production of a wide range of specialty chemicals.
Chemical Reference Standard Applications
In analytical chemistry, the availability of high-purity reference standards is crucial for the accurate identification and quantification of chemical substances. This compound serves as a chemical reference standard in various analytical applications. It is commercially available as a high-quality standard for use in pharmaceutical testing.
The use of closely related compounds as certified reference materials further highlights the importance of this class of molecules in quality control and research. For instance, 3-Chlorobenzoic acid is available as a pharmaceutical secondary standard and a certified reference material. These standards are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. Similarly, 3-(4-Fluorophenoxy)Benzoic Acid is used as a reference standard in chromatographic techniques to aid in the precise identification of similar compounds within complex mixtures. chemimpex.com
The availability of this compound as a reference standard is essential for researchers and analysts in various fields, including:
Pharmaceutical release testing
Method development for qualitative and quantitative analyses
Food and beverage quality control
Calibration of analytical instruments
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing more efficient, versatile, and environmentally friendly methods for synthesizing 3-(4-Chlorophenoxy)benzoic acid and its derivatives. While classical methods like the Ullmann condensation have been traditionally used, emerging trends point towards the adoption of more advanced catalytic systems.
Key areas for future exploration include:
Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination or etherification, could provide more efficient routes to the diaryl ether linkage central to the molecule's structure. researchgate.net A recent study on 4-(3-Chloroanilino)benzoic acid utilized a Buchwald–Hartwig reaction, highlighting the potential of such methods for synthesizing related structures. researchgate.net
Catalyst Development: Research into novel catalysts, including nanoparticle-based and recyclable catalysts, could lead to higher yields, reduced reaction times, and milder reaction conditions, aligning with the principles of green chemistry.
Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.
Versatile Precursors: A versatile synthetic route starting from readily available aldehydes or ketones using a Wittig reaction has been described for other novel benzoic acid derivatives. nih.gov This approach could be adapted for the synthesis of a wider range of this compound analogs with diverse substitution patterns. nih.gov
Advanced Structure-Activity Relationship Studies
A critical area of future research is the elucidation of detailed structure-activity relationships (SAR) to guide the design of new derivatives with enhanced potency and selectivity for specific biological targets. While SAR studies have been conducted on various benzoic acid derivatives, a focused effort on the 3-(4-chlorophenoxy) scaffold is a logical next step. iomcworld.comnih.gov
Emerging trends in SAR studies that will be applicable include:
High-Throughput Screening (HTS): The use of HTS technologies will enable the rapid screening of large libraries of this compound analogs against a panel of biological targets, accelerating the discovery of lead compounds.
3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling will provide deeper insights into the structural requirements for biological activity. These computational tools can help in identifying key pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic regions, that are crucial for target binding.
Fragment-Based Drug Discovery (FBDD): FBDD approaches could be employed to identify small molecular fragments that bind to a biological target, which can then be grown or linked to build potent ligands based on the this compound scaffold.
Isosteric and Bioisosteric Replacements: Systematic exploration of isosteric and bioisosteric replacements for the carboxylic acid and chloro-substituent will be crucial to optimize pharmacokinetic and pharmacodynamic properties. For instance, replacing the carboxylic acid with a tetrazole or other acidic bioisosteres could improve metabolic stability and cell permeability.
Development of Targeted Biological Probes
To better understand the mechanism of action and identify the cellular targets of this compound and its derivatives, the development of targeted biological probes is essential. These probes are valuable tools for chemical biology research.
Future research in this area will likely involve:
Fluorescent Probes: The synthesis of fluorescently labeled derivatives of this compound will allow for the visualization of its subcellular localization and interaction with biological targets using techniques like fluorescence microscopy.
Affinity-Based Probes: The development of affinity-based probes, such as biotinylated or photo-affinity labeled derivatives, will facilitate the identification and isolation of binding proteins, providing direct evidence of molecular targets.
Click Chemistry: The use of "click" chemistry reactions can enable the efficient and specific conjugation of this compound to various reporter tags, simplifying the synthesis of complex biological probes.
Integration of In Silico and Experimental Approaches
The synergy between computational (in silico) and experimental methods is a powerful paradigm in modern drug discovery and materials science. nih.govnih.gov This integrated approach is expected to play a pivotal role in the future exploration of this compound.
Key aspects of this integration include:
Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against homology models of potential protein targets to identify promising candidates for synthesis and biological evaluation.
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of this compound derivatives within the active site of a target protein. nih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the energetic contributions of key interactions.
ADMET Prediction: In silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be instrumental in the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of development. nih.gov
Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can be used to understand the electronic properties of this compound and its derivatives, which can be correlated with their reactivity and biological activity. mdpi.com
| Integrated Approach | Description | Potential Application for this compound |
| Virtual Screening | Computational screening of large compound libraries. | Identify new potential biological targets and lead compounds. |
| Molecular Docking | Predicting the binding orientation of a molecule to a target. | Understand interactions with proteins and guide derivative design. |
| Molecular Dynamics | Simulating the movement of atoms and molecules. | Assess the stability of ligand-target complexes. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Prioritize compounds with better drug-like properties. |
| DFT Calculations | Studying the electronic structure of molecules. | Correlate electronic properties with biological activity. |
Sustainable Synthesis and Environmental Remediation Strategies
In line with the growing global emphasis on environmental sustainability, future research on this compound will increasingly focus on green chemistry principles and potential environmental applications. researchgate.net
Promising research avenues include:
Green Synthesis: The development of synthetic routes that utilize renewable starting materials, environmentally benign solvents (like water or supercritical CO2), and energy-efficient processes (such as microwave or ultrasound-assisted synthesis) will be a key research focus. researchgate.net
Biocatalysis: The use of enzymes or whole-cell biocatalysts for specific synthetic transformations could offer high selectivity and reduce the need for protecting groups and harsh reagents.
Biodegradation Studies: Investigating the microbial degradation pathways of this compound and related compounds is crucial for assessing their environmental fate. 4-Chlorobenzoic acid is known to be a bacterial xenobiotic metabolite, suggesting that microorganisms could be harnessed for the bioremediation of environments contaminated with these compounds. nih.gov
Development of Remediation Technologies: Research into advanced oxidation processes, phytoremediation, or other technologies for the removal of this compound from water and soil could lead to effective environmental cleanup strategies.
Discovery of Multifunctional Derivatives
The "one molecule, multiple targets" paradigm is an emerging trend in drug discovery, aiming to develop single chemical entities that can modulate multiple biological targets involved in a disease process. nih.gov This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Future research in this area could involve:
Hybrid Molecules: Designing hybrid molecules that combine the this compound scaffold with other pharmacophores known to interact with different biological targets. For example, incorporating moieties with antioxidant or anti-inflammatory properties could lead to derivatives with a broader spectrum of activity.
Targeting Disease Networks: By understanding the complex network of interactions that underlie a particular disease, multifunctional derivatives of this compound can be rationally designed to modulate key nodes within that network.
Dual-Action Compounds: A significant area of interest is the development of compounds with dual-action mechanisms, such as inhibitors of two different enzymes in a pathological pathway or compounds that combine receptor antagonism with enzyme inhibition. Recent research has focused on discovering multifunctional agents for complex diseases like Parkinson's, a strategy that could be applied to derivatives of this compound. nih.gov
Q & A
Q. Yield optimization :
- Catalyst selection (e.g., FeCl₃ vs. AlCl₃) affects reaction efficiency.
- Temperature control minimizes side reactions (e.g., over-chlorination).
- Purity of starting materials (≥98%) is critical to avoid competing pathways .
(Basic) How is this compound structurally characterized, and what analytical techniques are most reliable?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, aromatic protons in the 6.5–8.0 ppm range and chlorine-induced deshielding in ¹³C signals .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 283.11 for C₁₃H₈Cl₂O₃) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .
(Advanced) How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?
Answer:
Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Variable-temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals; HSQC correlates ¹H-¹³C couplings to resolve aromatic regions .
- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ may shift peaks due to hydrogen bonding, clarifying ambiguous assignments .
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Follow P501 guidelines (incineration or licensed facilities) due to potential environmental persistence .
(Advanced) What mechanisms underlie the biological activity of this compound derivatives in medicinal chemistry?
Answer:
- Enzyme inhibition : The chloro and phenoxy groups enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) via van der Waals interactions .
- Receptor modulation : Derivatives act as partial agonists/antagonists for nuclear receptors (e.g., PPARγ), with potency linked to substituent electronegativity .
- Metabolic stability : The benzoic acid moiety resists oxidative degradation in vivo, prolonging half-life .
(Basic) How can HPLC methods be optimized for purity analysis of this compound?
Answer:
- Column selection : C18 reverse-phase columns (5 µm, 250 mm × 4.6 mm) for polar-nonpolar separation .
- Mobile phase : Acetonitrile:water (60:40) with 0.1% trifluoroacetic acid improves peak resolution.
- Validation : Recovery rates of 98–103% and RSD <1.2% ensure reproducibility. Detection at 254 nm maximizes sensitivity for aromatic systems .
(Advanced) How do structural modifications (e.g., methoxy vs. nitro groups) alter the physicochemical properties of this compound?
Answer:
- Solubility : Methoxy groups increase hydrophilicity (logP reduction by ~0.5 units), while nitro groups enhance crystallinity .
- Acidity : Electron-withdrawing groups (e.g., -NO₂) lower pKa (e.g., from 4.2 to 3.5), affecting ionization in biological systems .
- Thermal stability : Bulky substituents (e.g., trifluoromethyl) raise melting points by 20–30°C due to improved lattice energy .
(Basic) What are the key applications of this compound in material science?
Answer:
- Polymer precursors : Serves as a monomer in liquid crystal polymers, leveraging rigid aromatic backbones for thermal stability .
- Coordination chemistry : Binds to metal ions (e.g., Cu²⁺) via carboxylate groups, forming MOFs with applications in catalysis .
(Advanced) How can computational tools (e.g., DFT, retrosynthesis algorithms) streamline the design of novel this compound analogs?
Answer:
- DFT calculations : Predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose one-step routes using available precursors, reducing trial-and-error .
- Docking simulations : Screen virtual libraries for binding affinity to targets (e.g., kinases) before synthesis .
(Advanced) What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Answer:
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, temperature) via response surface methodology .
- Crystallization control : Seeding with pure crystals ensures uniform particle size distribution, reducing impurity incorporation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
